molecular formula C21H24N8O2 B2625315 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide CAS No. 2034361-32-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide

Cat. No. B2625315
CAS RN: 2034361-32-3
M. Wt: 420.477
InChI Key: LEWZQDNGHBDZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N8O2 and its molecular weight is 420.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

A range of novel compounds incorporating pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, and azetidine units have been synthesized. These compounds, developed through intramolecular cyclization and other synthetic strategies, demonstrate the versatility of pyrazole and pyrimidine-based systems in producing a variety of heterocyclic compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of thioxopyrimidine derivatives for potential use in heterocyclic synthesis highlights the adaptability and functional utility of pyrimidine cores in creating compounds with diverse biological and chemical properties (Ho & Suen, 2013).

Antimicrobial and Antitubercular Activities

Pyrimidine derivatives, including those with azetidine and pyrazole groups, have been investigated for their antimicrobial and antitubercular activities. These studies reveal the potential of such compounds in addressing various infectious diseases. For example, compounds exhibiting in vitro antimicrobial and antitubercular activities provide a foundation for further investigation into their use as therapeutic agents (Chandrashekaraiah et al., 2014).

Anticancer Research

The development of novel pyrazolopyrimidine derivatives as anticancer agents underscores the therapeutic potential of these compounds. The exploration of their biological activity, including selective inhibition of enzymes or cellular pathways associated with cancer progression, illustrates the broader applicability of these molecules in oncology research (Rahmouni et al., 2016).

Drug Development

In the realm of drug development, the synthesis and evaluation of compounds with pyrazole, pyrimidine, and azetidine units for potential PET imaging agents or as inhibitors of specific enzymes linked to disease states demonstrate the significant role these molecules can play. These studies contribute to the ongoing search for new diagnostic tools and treatments for various conditions, including neuroinflammation and cancer (Wang et al., 2018).

properties

IUPAC Name

N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O2/c30-21(23-12-16-2-3-18(22-11-16)27-6-8-31-9-7-27)17-13-28(14-17)19-10-20(25-15-24-19)29-5-1-4-26-29/h1-5,10-11,15,17H,6-9,12-14H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZQDNGHBDZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.